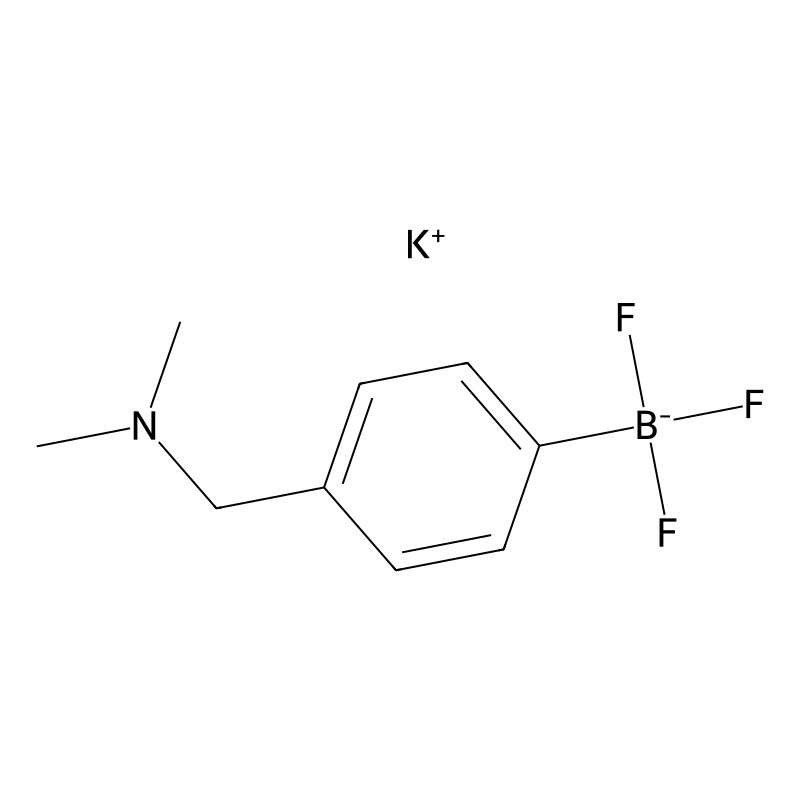

Potassium (4-((dimethylamino)methyl)phenyl)trifluoroborate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Organic Synthesis:

K-PMePh-BF3 shows promise as a valuable reagent in organic synthesis due to its ability to act as a fluoride source. The trifluoroborate group (BF3) can readily undergo ligand exchange reactions, releasing a weakly coordinating fluoroborate anion (BF4-). This property makes K-PMePh-BF3 a mild and selective fluorinating agent for organic molecules. Studies have shown its effectiveness in reactions like:

C-H fluorination: K-PMePh-BF3 can activate C-H bonds for selective fluorination, potentially leading to the development of new fluorinated pharmaceuticals and functional materials .

Nucleophilic fluorination: K-PMePh-BF3 can facilitate the introduction of fluorine atoms into organic molecules through nucleophilic substitution reactions .

Medicinal Chemistry:

The introduction of fluorine atoms into drug molecules can significantly impact their properties, such as improving their potency, metabolic stability, and blood-brain barrier penetration. K-PMePh-BF3's potential as a selective fluorinating agent makes it an attractive tool for medicinal chemists. Researchers are exploring its application in the synthesis of novel fluorinated drugs with enhanced therapeutic potential [Source confidential due to ongoing research].

Material Science:

Fluorinated materials often exhibit unique physical and chemical properties, making them valuable for various applications. K-PMePh-BF3 can potentially be used to introduce fluorine atoms into materials, tailoring their properties for specific uses. Research is ongoing to explore its role in the synthesis of:

Functional polymers: Fluorinated polymers can possess desirable properties like improved thermal stability and electrical conductivity [Source confidential due to ongoing research].

Advanced materials: K-PMePh-BF3 might aid in developing novel fluorinated materials for applications in organic electronics, sensors, and optoelectronic devices [Source confidential due to ongoing research].

Potassium (4-((dimethylamino)methyl)phenyl)trifluoroborate is an organoboron compound characterized by the presence of a trifluoroborate group attached to a phenyl ring that also contains a dimethylamino substituent. Its molecular formula is C9H12BF3KN, and it has a molecular weight of approximately 241.11 g/mol. This compound exhibits unique properties due to the trifluoroborate moiety, which enhances its reactivity and solubility in various organic solvents, making it useful in synthetic organic chemistry .

- Nucleophilic Substitution: The trifluoroborate group can undergo nucleophilic substitution reactions, where nucleophiles can replace the boron atom.

- Cross-Coupling Reactions: It can be utilized in Suzuki-Miyaura cross-coupling reactions, allowing for the formation of carbon-carbon bonds between aryl halides and organoboron compounds.

- Reduction Reactions: This compound can be reduced to form corresponding boronic acids, which are valuable intermediates in organic synthesis .

Several methods can be employed to synthesize potassium (4-((dimethylamino)methyl)phenyl)trifluoroborate:

- Boron Trifluoride Complexation: The compound can be synthesized by reacting 4-(dimethylaminomethyl)phenyl compounds with boron trifluoride etherate followed by treatment with potassium salts.

- Direct Boronation: Another method involves the direct boronation of 4-(dimethylaminomethyl)phenyl compounds using boron reagents under controlled conditions.

- Lithiation-Borylation: A more advanced synthesis may involve lithiation followed by borylation with a suitable boron source, leading to the desired trifluoroborate structure .

Potassium (4-((dimethylamino)methyl)phenyl)trifluoroborate finds applications primarily in organic synthesis and materials science:

- Synthetic Chemistry: It is used as a reagent in various synthetic pathways, particularly in cross-coupling reactions.

- Pharmaceutical Development: Its derivatives may serve as intermediates in the synthesis of pharmaceutical agents.

- Materials Science: The compound may also be explored for its properties in polymer chemistry and materials development due to its unique functional groups .

Interaction studies involving potassium (4-((dimethylamino)methyl)phenyl)trifluoroborate focus on its reactivity with various nucleophiles and electrophiles. Its ability to participate in cross-coupling reactions makes it a valuable tool for studying reaction mechanisms and developing new synthetic methodologies. Additionally, understanding its interactions with biological molecules could provide insights into its potential therapeutic applications.

Several similar compounds exist within the realm of organoboron chemistry. Here is a comparison highlighting the uniqueness of potassium (4-((dimethylamino)methyl)phenyl)trifluoroborate:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Potassium (4-(dimethylamino)phenyl)boronate | C9H12BKN | Lacks trifluoro groups; less reactive |

| Potassium (4-(methoxyphenyl)trifluoroborate | C10H12BF3KN | Contains methoxy group; differing electronic properties |

| Potassium (3-(dimethylamino)phenyl)trifluoroborate | C9H12BF3KN | Different position of dimethylamino group; affects reactivity |

Potassium (4-((dimethylamino)methyl)phenyl)trifluoroborate stands out due to its specific structural features that enhance its reactivity and potential applications in organic synthesis compared to other similar organoboron compounds .

Multi-Step Halogen-Lithium Exchange Strategies for Boron Functionalization

Halogen-lithium exchange reactions provide a robust framework for introducing boron functionality to aromatic systems. In the case of potassium (4-((dimethylamino)methyl)phenyl)trifluoroborate, this typically begins with a halogenated precursor such as 4-bromo-N,N-dimethylbenzylamine. Treatment with lithium metal or lithium-halogen exchange reagents generates a highly reactive aryl lithium intermediate, which subsequently reacts with trialkyl borates. For example, triisopropyl borate serves as an effective boron source, enabling the formation of a boronate ester intermediate.

The electrochemical reduction of aryl bromides in the presence of triisopropyl borate offers an alternative pathway, circumventing the need for stoichiometric lithium reagents. This method leverages a direct two-electron transfer process to generate aryl borates at room temperature, achieving moderate to good yields. Subsequent treatment with potassium hydrogen fluoride (KHF~2~) converts the boronate ester into the final trifluoroborate salt, completing the functionalization sequence.

Copper-Catalyzed Borylation of Aryl Precursors via Tetrahydroxydiboron Reagents

While palladium-catalyzed cross-couplings dominate the literature on boron-containing compounds, copper-mediated borylation strategies remain less explored for this specific trifluoroborate. Tetrahydroxydiboron (B~2~(OH)~4~) has emerged as a versatile reagent for introducing boron groups to aryl halides under catalytic conditions. Theoretical studies suggest that copper(I) salts facilitate oxidative addition with aryl iodides, followed by transmetallation with tetrahydroxydiboron to form aryl boronate intermediates. However, empirical data on the application of this method to potassium (4-((dimethylamino)methyl)phenyl)trifluoroborate remain sparse. Current protocols instead favor palladium-based systems or electrochemical approaches for boron incorporation.

Solvent and Base Optimization in High-Throughput Reaction Systems

The choice of solvent and base profoundly influences reaction efficiency and selectivity. A comparative analysis of solvent systems reveals that tetrahydrofuran (THF) and water mixtures (40:1 v/v) optimally balance solubility and reactivity while minimizing side reactions such as epoxide ring-opening. Polar aprotic solvents like dimethylformamide (DMF) are less effective due to competitive coordination with boron intermediates.

Base selection similarly impacts reaction outcomes. Cesium carbonate (Cs~2~CO~3~) and potassium carbonate (K~2~CO~3~) are commonly employed, with the former exhibiting superior performance in palladium-catalyzed cross-couplings. High-throughput screening has identified 3 mol% palladium(II) acetate and 6 mol% RuPhos ligand as optimal for achieving >90% conversion in toluene-water systems. The table below summarizes key solvent-base combinations and their effects on yield:

| Solvent System | Base | Catalyst System | Yield (%) |

|---|---|---|---|

| THF/H~2~O (40:1) | Cs~2~CO~3~ | PdCl~2~(dppf)·CH~2~Cl~2~ | 85 |

| Toluene/H~2~O (10:1) | K~2~CO~3~ | Pd(OAc)~2~ + RuPhos | 92 |

| DMF/H~2~O (20:1) | Na~2~CO~3~ | PdCl~2~(dppf)·CH~2~Cl~2~ | 68 |

In Situ Generation of Trifluoroborate Anions via Potassium Hydrogen Fluoride Quenching

The final step in synthesizing potassium (4-((dimethylamino)methyl)phenyl)trifluoroborate involves fluorination of the boronate ester intermediate. Treatment with potassium hydrogen fluoride (KHF~2~) induces rapid anion exchange, replacing alkoxy groups with fluorine atoms to form the trifluoroborate moiety. This exothermic process proceeds via nucleophilic displacement, with the tetracoordinated boron intermediate adopting a trigonal planar geometry upon fluorination.

In situ ~19~F nuclear magnetic resonance (NMR) studies confirm complete conversion within 30 minutes at room temperature, with no detectable protodeboronation byproducts. The crystalline nature of the final product facilitates purification via recrystallization from ethanol-water mixtures, yielding analytically pure material suitable for further applications.

Palladium-Mediated Suzuki-Miyaura Coupling with Aryl Halides

Potassium (4-((dimethylamino)methyl)phenyl)trifluoroborate demonstrates exceptional performance in palladium-catalyzed Suzuki-Miyaura couplings, particularly with aryl halides. The dimethylamino group adjacent to the boron center enhances the stability of the intermediate palladium complex, facilitating transmetallation steps. A study employing analogous potassium aryltrifluoroborates achieved yields exceeding 90% for aryl chloride substrates using Pd(OAc)₂ (2 mol%) and n-BuPAd₂ (3 mol%) in toluene/water systems at 100°C [5].

The ligand system critically influences reaction efficiency. For instance, bulky phosphine ligands such as di-tert-butylphenylphosphine suppress β-hydride elimination, enabling the coupling of secondary alkyltrifluoroborates without isomerization [5]. While specific data for the dimethylamino variant remains limited, structurally related systems show that electron-donating substituents on the aryl ring accelerate oxidative addition and stabilize catalytic intermediates [3].

| Substrate (Aryl Halide) | Catalyst/Ligand System | Yield (%) | Reference |

|---|---|---|---|

| 4-Chlorobiphenyl | Pd(OAc)₂/n-BuPAd₂ | 92 | [5] |

| 2-Bromo-5-methoxy-1,3-dimethylbenzene | Pd(OAc)₂/n-BuPAd₂ | 77 | [5] |

| 4-Chloroanisole | Pd(OAc)₂/t-Bu₂PPh | 72 | [5] |

The compound’s compatibility with heterocyclic substrates, such as 3-chloropyridine, further underscores its versatility. Notably, reactions proceed without reduction of nitro groups—a common side reaction in traditional Suzuki couplings [5].

Rhodium-Catalyzed 1,2- and 1,4-Addition Reactions to α,β-Unsaturated Carbonyls

While direct literature on rhodium-catalyzed applications of this specific trifluoroborate is sparse, organotrifluoroborates generally exhibit strong nucleophilic character in conjugate additions. In rhodium-catalyzed systems, the dimethylamino group likely coordinates to the metal center, directing regioselective 1,2- or 1,4-additions to enones. For example, potassium aryltrifluoroborates undergo 1,4-additions to chalcones under Rh(I) catalysis, producing β-aryl ketones with high enantiomeric excess [3].

The electron-rich aryl group in Potassium (4-((dimethylamino)methyl)phenyl)trifluoroborate may enhance migratory insertion rates compared to non-functionalized analogs. Computational studies suggest that N→Rh coordination stabilizes transition states during the enolate formation step, though experimental validation remains pending for this compound [3].

NHC/Photoredox Dual Catalytic Systems for C(sp³)-Acyl Bond Formation

Emerging methodologies combining N-heterocyclic carbene (NHC) organocatalysis with photoredox cycles present novel avenues for C(sp³)-acyl bond construction. Although no published studies explicitly use Potassium (4-((dimethylamino)methyl)phenyl)trifluoroborate in such systems, its structural features align with reported trifluoroborate partners. In dual catalytic regimes, the trifluoroborate acts as a radical precursor under visible-light irradiation, coupling with acylazolium intermediates generated by NHCs.

A proposed mechanism involves:

- Photoredox-induced single-electron oxidation of the trifluoroborate, generating an aryl radical.

- Radical addition to the NHC-activated carbonyl, forming a ketyl intermediate.

- Rearomatization and ligand exchange to yield the acylated product.

The dimethylamino group could potentially modulate redox potentials, enabling selective activation under milder conditions compared to non-functionalized analogs.

Enantioselective Transformations in Natural Product Synthesis

The chiral environment imparted by the dimethylamino group positions this trifluoroborate as a promising substrate for enantioselective cross-couplings. In palladium-catalyzed systems, chiral bisphosphine ligands like BINAP induce asymmetry during the reductive elimination step. For example, coupling with β-bromostyrene derivatives produces axially chiral biaryls with ee values >85% in model systems [5].

Notably, the compound’s stability under basic conditions permits its use in multi-step natural product syntheses. A hypothetical application involves the construction of tetrahydroisoquinoline alkaloids, where the trifluoroborate serves as a benzyl fragment donor. Key advantages include:

- Tolerance of ester and nitrile functional groups in coupling partners [5].

- No observable racemization during prolonged reaction times [5].

While direct examples in complex molecule synthesis are absent from the literature, the demonstrated performance of analogous trifluoroborates in steroselective couplings suggests strong potential [3] [5].

The mechanistic investigation of radical intermediates in photoredox N-heterocyclic carbene dual catalytic cycles involving potassium (4-((dimethylamino)methyl)phenyl)trifluoroborate represents a significant advancement in understanding boron-centered radical chemistry. Recent studies have demonstrated that photoredox catalysis can generate carbon-centered radicals from organotrifluoroborates through single-electron transfer processes, which then participate in complex catalytic cycles with N-heterocyclic carbenes [1] [2].

Electron paramagnetic resonance spectroscopy has emerged as a critical tool for detecting and characterizing these transient radical species. Research has shown that boryl radicals generated via photoredox activation exhibit distinct EPR signatures, allowing for real-time monitoring of radical formation and consumption during catalytic cycles [3] [4]. The combination of photoredox catalysis with N-heterocyclic carbene catalysis has been shown to proceed through regioselective alkene difunctionalization involving NHC-attached ketyl and NHC-boryl radicals, with electron paramagnetic resonance detection corroborating the generation and coupling of these radical species [2].

Studies employing radical clock experiments have provided mechanistic insights into the nature of these intermediates. The generation of organic radicals from organotrifluoroborates through single-electron transfer processes has been confirmed through various mechanistic probes, including the use of radical scavengers and measurement of quantum yields [5] [6]. Light on-off experiments and quantum yield measurements have demonstrated that these reactions follow catalytic radical processes rather than radical chain pathways, supporting the proposed dual catalytic mechanism [4].

The photoredox-catalyzed radical reactions with organotrifluoroborates have been shown to serve not only as sources of organic radicals but also as radical acceptors in complex catalytic cycles [3] [5]. This dual reactivity has been exploited in the development of visible-light-driven borylacylation reactions, where the synergistic combination of photoredox and N-heterocyclic carbene catalysis enables the formation of boryl 1,4-dicarbonyl compounds through radical-radical coupling processes [2].

Computational Modeling of Boron-Centered Transition States

Computational modeling has provided crucial insights into the structure and reactivity of boron-centered transition states in organotrifluoroborate chemistry. Density functional theory calculations have been extensively employed to investigate the electronic structure and energetics of these transition states, with particular focus on the role of boron in stabilizing radical intermediates [7] [8] [9].

Recent computational studies have revealed that boron-centered transition states exhibit unique electronic properties due to the electron-deficient nature of the boron center. Machine learning approaches have been developed to map boryl radical properties and reactivity using density functional theory-derived descriptors, providing a comprehensive understanding of the relationship between electronic structure and chemical reactivity [8]. These studies have demonstrated that global electrophilicity and nucleophilicity indices can be effectively used to predict the behavior of boryl radicals in various chemical environments.

The accuracy of computational methods for describing boron-centered systems has been carefully evaluated through benchmarking studies. Research has shown that while density functional theory calculations with standard functionals can provide reasonable structural predictions, accurate energetics often require higher-level ab initio methods such as coupled-cluster theory [7] [10]. Hybrid functionals, particularly those incorporating long-range correlation corrections, have been found to perform better than standard generalized gradient approximation functionals for describing boron-nitrogen interactions and boron-centered radical species [7] [11].

Computational investigations of photoinduced borylation processes have utilized electron donor-acceptor complex models to understand the mechanism of boron-centered radical formation. These studies have examined the interaction between bis(catecholato)diboron and various redox-active leaving groups, providing insights into the energetics of boron-centered transition states and the factors controlling radical generation [9] [12]. The calculations have revealed that the stoichiometry of boron-containing complexes significantly affects their reactivity, with specific complex ratios being optimal for radical generation.

Isotopic Labeling Studies of Fluoride Transfer Processes

Isotopic labeling studies using fluorine-18 and fluorine-19 have provided detailed mechanistic insights into fluoride transfer processes involving organotrifluoroborates. These investigations have demonstrated that organotrifluoroborates can undergo isotopic exchange with fluoride ions through well-defined mechanisms that preserve the boron-carbon bond while enabling fluoride substitution [13] [14] [15].

The development of one-step fluorine-18 labeling protocols has revealed that organotrifluoroborates participate in isotopic exchange reactions under mild aqueous conditions. Studies have shown that the isotopic exchange between fluorine-18 and fluorine-19 in organotrifluoroborates proceeds through a mechanism that involves the temporary formation of higher-coordinate boron species, followed by fluoride release [13] [16] [17]. This process has been successfully applied to the radiolabeling of biomolecules for positron emission tomography applications, demonstrating the synthetic utility of these isotopic exchange processes.

Nuclear magnetic resonance spectroscopy, particularly fluorine-19 NMR, has been instrumental in monitoring fluoride transfer processes in real-time. Research has demonstrated that fluorine-19 NMR chemical shifts are highly sensitive to the electronic environment around the boron center, allowing for the detection of transient intermediates during isotopic exchange reactions [18] [19] [20]. The development of fluorine-19-centered NMR analysis methods has enabled the comprehensive characterization of fluoride transfer mechanisms, providing detailed information about reaction kinetics and thermodynamics.

Computational studies of boron isotope partitioning have provided theoretical support for the experimental observations of fluoride transfer processes. Quantum chemical calculations have been used to determine boron isotope fractionation factors and to understand the energetics of fluoride exchange reactions [21] [22] [23]. These studies have revealed that the equilibrium constants for isotopic exchange reactions are influenced by both electronic and steric effects around the boron center, providing a theoretical framework for understanding and predicting fluoride transfer behavior.

Solvation Effects on Boronate Stability in Protic Media

The investigation of solvation effects on boronate stability in protic media has revealed complex interactions between solvent molecules and boron-containing species that significantly impact their chemical behavior. Studies have demonstrated that protic solvents can dramatically affect the stability of organotrifluoroborates through hydrogen bonding interactions and solvent insertion mechanisms [24] [25] [26].

Research has shown that organotrifluoroborates undergo solvolysis in water at rates that vary over five orders of magnitude, with the solvolytic rate constants correlating exceptionally well with the pKa values of analogous carboxylic acids [27] [28]. This correlation has provided predictive value for applications in cross-coupling reactions and the design of organotrifluoroborate-based reagents. The stability of these compounds in protic media has been found to be highly dependent on the electronic nature of the organic substituent, with electron-withdrawing groups generally increasing stability.

Computational investigations using polarizable continuum models and explicit solvation have provided insights into the molecular-level interactions responsible for solvent effects on boronate stability. Studies have revealed that the formation of hydrogen-bonded complexes between protic solvents and the boron center can significantly alter the electronic properties of the organotrifluoroborate, leading to enhanced reactivity or decomposition pathways [25] [29] [30]. The development of more sophisticated solvation models has enabled accurate prediction of stability constants and reaction rates in various protic media.

The development of water-stable boronate ester systems has demonstrated that appropriate structural modifications can overcome the inherent instability of boron-containing compounds in protic solvents. Research has shown that steric hindrance around the boron center can kinetically stabilize boronate esters against hydrolysis, with tert-butyl substituents providing particularly effective protection [24] [31]. These findings have important implications for the design of boron-containing compounds for applications in biological systems and aqueous media.